molecular formula C11H13N3O B8698207 5-(Morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 757978-25-9

5-(Morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8698207
M. Wt: 203.24 g/mol
InChI Key: BIELEFDEFYYZQY-UHFFFAOYSA-N
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Patent
US07432375B2

Procedure details

Ethylenediamine (0.090 mL, 1.35 mmol) and 1M solution of TBAF in THF (2.70 mL, 2.70 mmol) were added to a solution of 52 (0.300 g, 0.90 mmol) in THF (5 mL). The mixture was stirred at 60° C. for 6 hours. More 1.0 M TBAF solution (1.80 ml, 1.80 mmol) was added and stirring was continued at 60° C. for 42 hours. The mixture was cooled, and poured into saturated aqueous NaHCO3 solution and extracted with AcOEt. The organic layer was washed with brine, dried (MgSO4), and concentrated to afford a tan solid. The solid was recrystallized from AcOEt to afford 53 (0.065 g) as a pale yellow crystalline solid. The mother liquors were concentrated and successively purified by means of SGC with AcOEt: MeOH as eluent and preparative TLC with CH2Cl2:MeOH as eluent to afford additional 53 (0.060 g, total yield: 0.125 g, 68%) as a pale yellow solid. 1H NMR (400 MHz, CDCl3) δ 3.05-3.09 (m, 4H), 3.83-3.87 (m, 4H), 6.36 (dd, J=0.35, 0.20 Hz, 1H), 7.22 (dd, J=0.33, 0.25 Hz, 1H), 7.45 (d, J=0.25 Hz, 1H), 8.07 (d, J=0.25 Hz, 1H), 8.97 (bs, 1H).
Quantity
0.09 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
52
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
C(N)CN.CCCC[N+](CCCC)(CCCC)CCCC.[F-].[N:23]1([C:29]2[CH:30]=[C:31]3[CH:37]=[CH:36][N:35](COCC[Si](C)(C)C)[C:32]3=[N:33][CH:34]=2)[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1.C([O-])(O)=O.[Na+]>C1COCC1>[N:23]1([C:29]2[CH:30]=[C:31]3[CH:37]=[CH:36][NH:35][C:32]3=[N:33][CH:34]=2)[CH2:24][CH2:25][O:26][CH2:27][CH2:28]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.09 mL
Type
reactant
Smiles
C(CN)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
52
Quantity
0.3 g
Type
reactant
Smiles
N1(CCOCC1)C=1C=C2C(=NC1)N(C=C2)COCC[Si](C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at 60° C. for 42 hours
Duration
42 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a tan solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from AcOEt

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1(CCOCC1)C=1C=C2C(=NC1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.065 g
YIELD: CALCULATEDPERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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